Methyl 6-cycloheptyl-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate
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Overview
Description
Methyl 6-cycloheptyl-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate is a complex organic compound belonging to the naphthyridine family. This compound is characterized by its unique structure, which includes a cycloheptyl ring, a naphthyridine core, and a carboxylate ester group. It is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-cycloheptyl-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the naphthyridine core, followed by the introduction of the cycloheptyl and ester groups. Key steps may include:
Formation of the Naphthyridine Core: This can be achieved through a condensation reaction between appropriate pyridine derivatives.
Cycloheptyl Ring Introduction: The cycloheptyl group can be introduced via a Friedel-Crafts alkylation reaction.
Esterification: The final step involves esterification to introduce the methyl carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-cycloheptyl-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 6-cycloheptyl-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 6-cycloheptyl-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that regulate cellular processes such as proliferation, apoptosis, and metabolism.
Comparison with Similar Compounds
Methyl 6-cycloheptyl-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate can be compared with other naphthyridine derivatives, such as:
1,5-Naphthyridine: Known for its diverse biological activities and applications in medicinal chemistry.
1,6-Naphthyridine: Similar in structure but with different functional groups, leading to distinct biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity.
Biological Activity
Methyl 6-cycloheptyl-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate is a complex organic compound belonging to the naphthyridine family. Its unique structure and biological properties make it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C16H18N2O3
- CAS Number : 1379811-67-2
The compound features a naphthyridine core with cycloheptyl and methyl substituents, which contribute to its biological activity.
This compound exhibits its biological effects through interaction with specific molecular targets. It is believed to modulate various enzymatic activities and receptor interactions, influencing pathways related to inflammation, cancer progression, and microbial resistance.
Anticancer Activity
Research indicates that naphthyridine derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to methyl 6-cycloheptyl-2-methyl have shown the ability to induce apoptosis in cancer cells. A study demonstrated that derivatives of naphthyridines activated apoptotic pathways in leukemia cells, leading to cell cycle arrest and differentiation of neoplastic cells .
Anti-inflammatory Effects
Naphthyridine derivatives have also been studied for their anti-inflammatory properties. In vitro studies showed that certain naphthyridine compounds inhibited the production of pro-inflammatory mediators such as TNF-α and IL-1β in macrophage cell lines . This suggests potential therapeutic applications in inflammatory diseases.
Antimicrobial Activity
The compound may also possess antimicrobial properties. Similar naphthyridine derivatives have been reported to exhibit antibacterial effects against various pathogens, including Bacillus cereus and antifungal activity against Fusarium species .
Comparative Analysis with Similar Compounds
Compound Name | Biological Activity | Reference |
---|---|---|
Canthinone | Anticancer, anti-inflammatory | |
Aaptamine | Cytotoxic effects in cancer cell lines | |
Milrinone | Cardiovascular effects |
Methyl 6-cycloheptyl-2-methyl stands out due to its unique structural features that enhance its binding affinity to biological targets compared to other naphthyridine derivatives.
Case Studies
- Apoptosis Induction in Cancer Cells : A study involving methyl 6-cycloheptyl derivatives demonstrated significant apoptosis induction in human myeloid leukemia cells at concentrations as low as 7 μM. The mechanism involved activation of caspase pathways leading to cell death .
- Anti-inflammatory Response : In a model of drug-induced colitis in rats, naphthyridine derivatives reduced levels of inflammatory cytokines significantly, showcasing their potential as therapeutic agents for inflammatory diseases .
Properties
Molecular Formula |
C18H22N2O3 |
---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
methyl 6-cycloheptyl-2-methyl-5-oxo-1,6-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C18H22N2O3/c1-12-14(18(22)23-2)11-15-16(19-12)9-10-20(17(15)21)13-7-5-3-4-6-8-13/h9-11,13H,3-8H2,1-2H3 |
InChI Key |
NRHZSLGYHPYTQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2C(=N1)C=CN(C2=O)C3CCCCCC3)C(=O)OC |
Origin of Product |
United States |
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